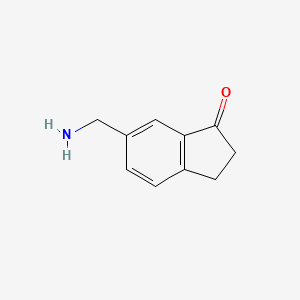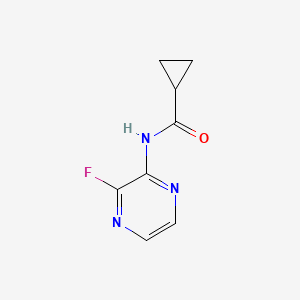![molecular formula C10H10N2O3 B11757669 6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11757669.png)
6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-metoxi-3-metil-imidazo[1,2-a]piridina-2-carboxílico es un compuesto heterocíclico que pertenece a la familia de los imidazo[1,2-a]piridinas. Estos compuestos son conocidos por sus valiosas aplicaciones en la síntesis orgánica y la química farmacéutica debido a sus características estructurales únicas . La presencia de anillos de imidazol y piridina en su estructura lo convierte en un andamiaje versátil para diversas reacciones químicas y actividades biológicas.
Métodos De Preparación
La síntesis del ácido 6-metoxi-3-metil-imidazo[1,2-a]piridina-2-carboxílico se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclación de precursores apropiados en condiciones de reacción específicas. Por ejemplo, la reacción de 2-aminopirida con α-bromoacetofenona en presencia de una base puede conducir a la formación del núcleo imidazo[1,2-a]piridina . Los métodos de producción industrial a menudo implican la optimización de estas rutas sintéticas para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
El ácido 6-metoxi-3-metil-imidazo[1,2-a]piridina-2-carboxílico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución, en particular las sustituciones nucleofílicas, pueden ocurrir en el anillo de piridina.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
El ácido 6-metoxi-3-metil-imidazo[1,2-a]piridina-2-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 6-metoxi-3-metil-imidazo[1,2-a]piridina-2-carboxílico implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a la interrupción de procesos biológicos clave. Las dianas y vías moleculares exactas pueden variar según la aplicación específica y los derivados utilizados .
Comparación Con Compuestos Similares
El ácido 6-metoxi-3-metil-imidazo[1,2-a]piridina-2-carboxílico se puede comparar con otros compuestos similares de la familia de las imidazo[1,2-a]piridinas, como:
Ácido 6-cloro-2-metil-imidazo[1,2-a]piridina-3-carboxílico: Este compuesto tiene un sustituyente de cloro, que puede influir en su reactividad y actividad biológica.
Ácido 3-yodo-7-metil-imidazo[1,2-a]piridina-6-carboxílico:
La singularidad del ácido 6-metoxi-3-metil-imidazo[1,2-a]piridina-2-carboxílico radica en sus sustituyentes metoxi y metilo, que pueden modular su reactividad química y actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
6-methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-9(10(13)14)11-8-4-3-7(15-2)5-12(6)8/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
JGKDZKPJRDPUDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2N1C=C(C=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11757590.png)


![6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11757603.png)
![((3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B11757604.png)


![8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline](/img/structure/B11757630.png)
![Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11757643.png)





